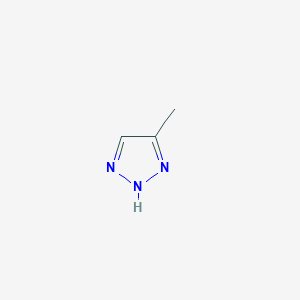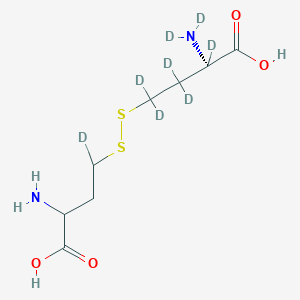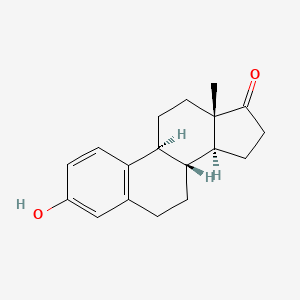![molecular formula C9H16ClNO2 B1149339 (4aS,8aS)-4-甲基-4a,5,6,7,8,8a-六氢苯并[b][1,4]噁嗪-3-酮 CAS No. 175232-04-9](/img/structure/B1149339.png)
(4aS,8aS)-4-甲基-4a,5,6,7,8,8a-六氢苯并[b][1,4]噁嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is a heterocyclic compound that belongs to the oxazine family. Oxazines are six-membered heterocycles containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a fused benzene ring and an oxazine ring. It has garnered interest in various fields due to its potential biological and chemical properties.
科学研究应用
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one has several scientific research applications:
作用机制
Target of Action
Benzoxazinone derivatives, which include this compound, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Mode of Action
It is known that benzoxazinone derivatives interact with their targets to exert their pharmacological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain sensation, fungal growth, neuronal protection, and bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of the biological system. Given the range of pharmacological activities exhibited by benzoxazinone derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of fungal and bacterial growth, and protection of neurons .
生化分析
Biochemical Properties
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . The compound also modulates gene expression, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one have been studied over time to understand its stability and long-term effects. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged activation of certain signaling pathways and continuous modulation of gene expression . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction . The metabolites formed can further interact with other biomolecules, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s biological activity and its potential therapeutic effects.
Transport and Distribution
The transport and distribution of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the mitochondria, where it influences mitochondrial function and energy metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one can be achieved through several methods. One efficient and stereoselective approach involves a one-pot synthesis protocol using the Mitsunobu reaction followed by sequential cyclization . This method allows for the production of various tricyclic fused benzoxazinyl-oxazolidinones in good to excellent yields and high enantioselectivities.
Another method involves the use of multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . These approaches provide access to a broad range of 1,3-oxazines, including the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. One such method includes the use of an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This approach offers good yields, broad substrate scope, and mild reaction conditions, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of different products.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can yield a variety of substituted oxazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and specific catalysts.
Major Products
The major products formed from these reactions include various substituted oxazines and their derivatives, which can exhibit different biological and chemical properties.
相似化合物的比较
Similar Compounds
Similar compounds include other oxazines and their derivatives, such as:
Benzoxazine: Known for its anti-inflammatory and analgesic properties.
Benzoxazinone: Exhibits antifungal and antibacterial activities.
Isoxazole Hybrids: These compounds have shown significant anticancer activity.
Uniqueness
What sets (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one apart is its unique stereochemistry and the specific arrangement of its fused rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZQFKOPQTSSA-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCC2OCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCCC[C@@H]2OCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)
